Pomalidomide 4'-alkylC6-azide
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Overview
Description
Pomalidomide 4’-alkylC6-azide is a compound based on Pomalidomide, which is a cereblon (CRBN) ligand. This compound is designed to facilitate the recruitment of CRBN protein and is used in the formation of PROTAC (Proteolysis Targeting Chimeras). It is a functionalized cereblon ligand that incorporates an E3 ligase ligand plus an alkylC6 linker with a terminal azide ready for conjugation to a target protein ligand .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide 4’-alkylC6-azide involves multiple steps. One method includes the reaction of nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione. This intermediate is then further processed to achieve the final product .
Industrial Production Methods
Industrial production methods for Pomalidomide and its derivatives, including Pomalidomide 4’-alkylC6-azide, often involve continuous flow synthesis. This method allows for safe operation, excellent reproducibility, and efficient large-scale production. The continuous flow approach typically involves 3-4 steps and yields around 38-47% overall .
Chemical Reactions Analysis
Types of Reactions
Pomalidomide 4’-alkylC6-azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Cycloaddition Reactions: It can also undergo strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with molecules containing DBCO or BCN groups.
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires copper catalysts and alkyne-containing molecules.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Involves DBCO or BCN groups without the need for a catalyst.
Major Products
The major products formed from these reactions are typically conjugates where the azide group has reacted with an alkyne or strained alkyne to form a triazole ring .
Scientific Research Applications
Pomalidomide 4’-alkylC6-azide is primarily used in the development of PROTACs, which are a novel class of therapeutic agents that target proteins for degradation. These compounds have applications in:
Chemistry: Used as a building block for synthesizing PROTACs.
Biology: Facilitates the study of protein function and degradation pathways.
Medicine: Potential therapeutic applications in targeting disease-related proteins for degradation.
Industry: Used in the development of new drugs and therapeutic agents
Mechanism of Action
Pomalidomide 4’-alkylC6-azide exerts its effects by recruiting the cereblon (CRBN) protein, which is part of the E3 ubiquitin ligase complex. This recruitment facilitates the ubiquitination and subsequent proteasomal degradation of target proteins. The compound is designed to attach to a protein through a linker, enabling the formation of PROTAC, which brings the target protein and the E3 ligase into proximity, leading to the degradation of the target protein .
Comparison with Similar Compounds
Similar Compounds
Pomalidomide: The parent compound, used as an immunomodulatory agent.
Lenalidomide: Another thalidomide analogue with similar immunomodulatory properties.
Thalidomide: The original compound from which Pomalidomide and Lenalidomide are derived
Uniqueness
Pomalidomide 4’-alkylC6-azide is unique due to its functionalized azide group, which allows for the formation of PROTACs. This feature enables the targeted degradation of specific proteins, making it a valuable tool in drug development and therapeutic applications .
Properties
Molecular Formula |
C19H22N6O4 |
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Molecular Weight |
398.4 g/mol |
IUPAC Name |
4-(6-azidohexylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C19H22N6O4/c20-24-22-11-4-2-1-3-10-21-13-7-5-6-12-16(13)19(29)25(18(12)28)14-8-9-15(26)23-17(14)27/h5-7,14,21H,1-4,8-11H2,(H,23,26,27) |
InChI Key |
HIFBXUYLIWPOBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCN=[N+]=[N-] |
Origin of Product |
United States |
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